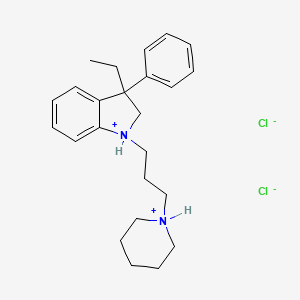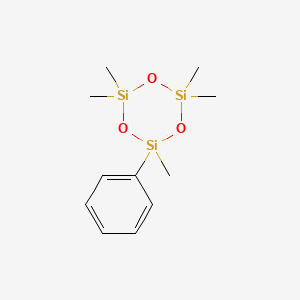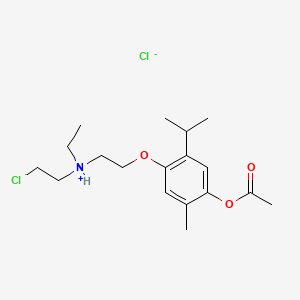
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carvacrol moiety linked to an ethoxy group, further connected to an N-(2-chloroethyl)-N-ethylamino group, and finally acetylated and converted to its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride typically involves multiple steps:
Formation of the Carvacrol Moiety: Carvacrol is synthesized from thymol through a series of oxidation and reduction reactions.
Ethoxylation: The carvacrol is then reacted with ethylene oxide to introduce the ethoxy group.
Amination: The ethoxylated carvacrol is further reacted with N-(2-chloroethyl)-N-ethylamine under basic conditions to form the desired amino group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a catalyst.
Hydrochloride Formation: Finally, the acetylated compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing.
Chemical Reactions Analysis
Types of Reactions
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Oxidation: Oxidized derivatives of the carvacrol moiety.
Reduction: Reduced forms of the amino group.
Substitution: Substituted derivatives at the chloroethyl group.
Hydrolysis: Deacetylated carvacrol derivatives.
Scientific Research Applications
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and proteins within the cell.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(N-(2-Chloroethyl)-N-methylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Bromoethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)thymol acetate hydrochloride
Uniqueness
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
16825-87-9 |
|---|---|
Molecular Formula |
C18H29Cl2NO3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-6-20(8-7-19)9-10-22-18-11-14(4)17(23-15(5)21)12-16(18)13(2)3;/h11-13H,6-10H2,1-5H3;1H |
InChI Key |
VOKBSNAQIFOZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C)C(C)C)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



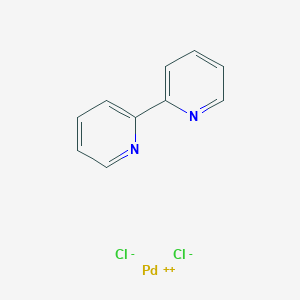
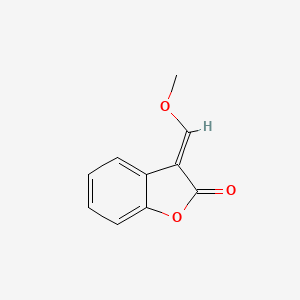
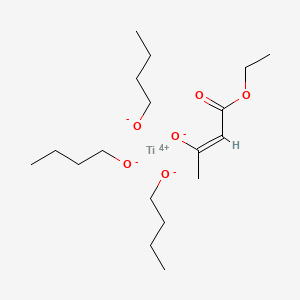
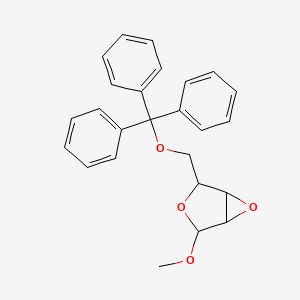
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
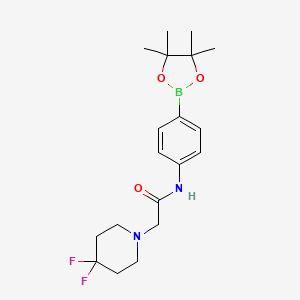

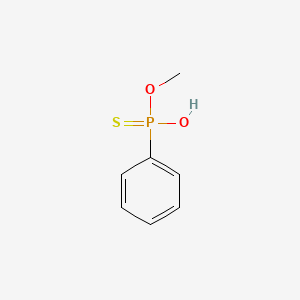
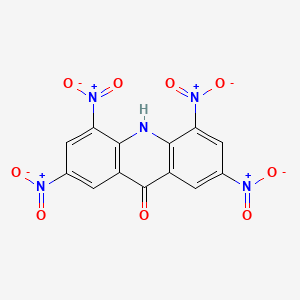
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
